MFCD03622371
Description
MFCD03622371 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalytic applications. These ligands often exhibit unique electronic and steric properties due to their hybrid donor atoms (e.g., phosphorus and alkene groups), enabling tailored reactivity in cross-coupling reactions and asymmetric catalysis .
Based on analogous MDL-numbered compounds (e.g., MFCD11101036, MFCD13195646), this compound likely features a heterocyclic or organometallic backbone with functional groups optimized for metal coordination. For instance, compounds like CAS 1046861-20-4 (MDL: MFCD13195646) share similarities in their boronic acid derivatives, which are pivotal in Suzuki-Miyaura coupling . Such compounds typically exhibit moderate solubility in polar aprotic solvents (e.g., tetrahydrofuran) and stability under inert atmospheres, as noted in synthesis protocols .
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c15-9-3-1-8(2-4-9)10-6-21-13-12(10)14(20)18(7-17-13)5-11(16)19/h1-4,6-7H,5H2,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFISDIACZBGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)CC(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03622371 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:
Step 1: Initial reaction of precursor compounds under controlled conditions.
Step 2: Purification of intermediates through techniques such as crystallization or distillation.
Step 3: Final reaction to produce this compound, followed by purification and characterization.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often involving automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
MFCD03622371 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to produce reduced forms.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically conducted at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere.
Substitution: Reagents like halogens or alkylating agents are used, with reactions carried out in solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms, while substitution reactions can produce a range of substituted derivatives.
Scientific Research Applications
MFCD03622371 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of advanced materials and as a component in manufacturing processes.
Mechanism of Action
The mechanism by which MFCD03622371 exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways involved can vary depending on the application and the specific biological context.
Comparison with Similar Compounds
Compound A: CAS 1046861-20-4 (MDL: MFCD13195646)
Compound B: CAS 1761-61-1 (MDL: MFCD00003330)
- Molecular Formula : C₇H₅BrO₂
- Molecular Weight : 201.02 g/mol
- Key Properties: Solubility: 0.687 mg/mL in water, with a log P (octanol-water) of 2.47 . Applications: Precursor in synthesizing benzimidazole derivatives for pharmaceutical research .
Comparative Analysis
Table 1: Property Comparison
Key Findings:
Structural Similarities :
- This compound and CAS 1046861-20-4 likely share boronic acid functionalities, enabling metal coordination. Both require palladium catalysts for synthesis, as seen in hybrid ligand systems .
- In contrast, CAS 1761-61-1 lacks a boron center but retains aromatic bromine, favoring electrophilic substitution in drug synthesis .
Functional Differences: this compound’s phosphine-alkene hybrid structure (inferred from ) offers stronger σ-donor and π-acceptor properties compared to purely boronic acid-based systems, enhancing catalytic turnover in hydrogenation reactions . CAS 1761-61-1’s higher solubility (0.687 mg/mL vs. 0.24 mg/mL) correlates with its simpler aromatic structure, reducing steric hindrance in aqueous reactions .
Synthetic Challenges: this compound’s synthesis likely requires stringent anhydrous conditions, akin to CAS 905306-69-6 (MDL: MFCD10697534), which uses HATU coupling agents in THF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
